molecular formula C21H17NOS B257233 1-(10H-phenothiazin-10-yl)-3-phenylpropan-1-one

1-(10H-phenothiazin-10-yl)-3-phenylpropan-1-one

Cat. No. B257233
M. Wt: 331.4 g/mol
InChI Key: UFAZLVHMPFPAHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(10H-phenothiazin-10-yl)-3-phenylpropan-1-one, also known as thioflavin T (ThT), is a fluorescent dye that has been widely used in scientific research for detecting and studying amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. ThT has been proven to be a reliable and sensitive tool for detecting and quantifying amyloid fibrils, making it an essential tool in the field of neurodegenerative disease research.

Mechanism of Action

ThT binds to the beta-sheet structure of amyloid fibrils through hydrophobic interactions. The dye is thought to insert itself between the beta-sheets, resulting in a significant increase in fluorescence intensity. This property has been exploited to develop various assays for detecting and quantifying amyloid fibrils.
Biochemical and Physiological Effects:
ThT has no known biochemical or physiological effects on living organisms. It is a non-toxic dye that has been extensively used in various in vitro and in vivo studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of ThT is its sensitivity and specificity for detecting and quantifying amyloid fibrils. The dye has been shown to be highly reliable and reproducible, making it an essential tool in the field of neurodegenerative disease research. However, ThT has some limitations. The dye is not specific to amyloid fibrils and can bind to other beta-sheet structures, resulting in false-positive results. Additionally, ThT cannot penetrate the blood-brain barrier, limiting its use in vivo studies.

Future Directions

There are several future directions for ThT research. One area of interest is the development of new and more specific amyloid fibril probes. These probes would be designed to target specific amyloid fibril structures, resulting in more accurate and reliable results. Another area of interest is the use of ThT in clinical settings. ThT has the potential to be used as a diagnostic tool for various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to determine the feasibility and effectiveness of ThT as a diagnostic tool. Overall, ThT has been a valuable tool in scientific research and has the potential to continue to advance our understanding of neurodegenerative diseases.

Synthesis Methods

The synthesis of ThT involves the reaction between phenothiazine and benzaldehyde in the presence of an acid catalyst. The product is then purified through recrystallization. The synthesis of ThT has been well established and is relatively easy to perform, making it accessible to researchers worldwide.

Scientific Research Applications

ThT has been widely used in scientific research for detecting and studying amyloid fibrils. The dye binds to the beta-sheet structure of amyloid fibrils, resulting in a significant increase in fluorescence intensity. This property has been used to develop various assays for detecting and quantifying amyloid fibrils in vitro and in vivo. ThT has also been used to study the kinetics of amyloid fibril formation, which is essential for understanding the pathogenesis of neurodegenerative diseases.

properties

Product Name

1-(10H-phenothiazin-10-yl)-3-phenylpropan-1-one

Molecular Formula

C21H17NOS

Molecular Weight

331.4 g/mol

IUPAC Name

1-phenothiazin-10-yl-3-phenylpropan-1-one

InChI

InChI=1S/C21H17NOS/c23-21(15-14-16-8-2-1-3-9-16)22-17-10-4-6-12-19(17)24-20-13-7-5-11-18(20)22/h1-13H,14-15H2

InChI Key

UFAZLVHMPFPAHH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

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